molecular formula C14H11ClO2 B8432396 4-Chloro-3-(4-methoxyphenyl)benzenecarboxaldehyde

4-Chloro-3-(4-methoxyphenyl)benzenecarboxaldehyde

Cat. No. B8432396
M. Wt: 246.69 g/mol
InChI Key: NFZSYRISTIKLKE-UHFFFAOYSA-N
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Patent
US07196102B2

Procedure details

To a degassed solution of 4-methoxybenzeneboronic acid (1.51 g, 10 mmol), 3-bromo-4-chlorobenzaldehyde (2 g, 9.13 mmol), and potassium carbonate (3.13 g, 22.8 mmol) in toluene/ethanol 2/1, (60 mL), Pd(PPh3)4 (130 mg, 1 mol %) is added and the mixture is degassed for further 5 minutes. The mixture is then refluxed for 2 days. The mixture was partitioned between ethyl acetate and water and extracted. The organic solvent was dried over sodium sulphate, removed under reduced pressure, and the residue purified by column chromatography (heptane/ethyl acetate 19/1 to afford 1.41 g of product.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[Cl:21])[CH:16]=[O:17].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:21][C:20]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][C:13]=1[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:2.3.4,5.6,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1Cl
Name
Quantity
3.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
toluene ethanol
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)O
Name
Quantity
130 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is degassed for further 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solvent was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (heptane/ethyl acetate 19/1

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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